3-(2-(4-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)oxazolidin-2-one
Description
Properties
IUPAC Name |
3-[2-[4-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]-2-oxoethyl]-1,3-oxazolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O4/c1-11-16-5-2-13(17-11)23-12-3-6-18(7-4-12)14(20)10-19-8-9-22-15(19)21/h2,5,12H,3-4,6-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFSCRCZSRAAHHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCN(CC2)C(=O)CN3CCOC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Starting Materials
The target molecule comprises three structural motifs: (1) a 2-methylpyrimidin-4-yloxy-substituted piperidine, (2) a ketone-linked ethyl chain, and (3) an oxazolidin-2-one ring. Retrosynthetically, the compound can be dissected into two primary intermediates:
- 4-((2-Methylpyrimidin-4-yl)oxy)piperidine : Synthesized via nucleophilic aromatic substitution (SNAr) between 4-chloro-2-methylpyrimidine and 4-hydroxypiperidine.
- 2-(Oxazolidin-2-one-3-yl)acetyl chloride : Derived from the reaction of oxazolidin-2-one with chloroacetyl chloride under basic conditions.
Key starting materials include 4-hydroxypiperidine, 4-chloro-2-methylpyrimidine, and oxazolidin-2-one, all commercially available. Solvents such as ethanol, dimethylformamide (DMF), and tetrahydrofuran (THF) are frequently employed.
Synthetic Routes to 3-(2-(4-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)oxazolidin-2-one
Route 1: Sequential Coupling and Cyclization
Step 1: Synthesis of 4-((2-Methylpyrimidin-4-yl)oxy)piperidine
4-Hydroxypiperidine (1.0 equiv) is reacted with 4-chloro-2-methylpyrimidine (1.2 equiv) in the presence of potassium carbonate (2.0 equiv) in DMF at 80°C for 12 hours. The reaction proceeds via SNAr, yielding 4-((2-methylpyrimidin-4-yl)oxy)piperidine with a reported yield of 78%.
Step 2: Acylation with 2-Chloroacetyl Chloride
The piperidine intermediate (1.0 equiv) is treated with 2-chloroacetyl chloride (1.5 equiv) in dichloromethane (DCM) at 0°C, followed by triethylamine (2.0 equiv) as a base. After stirring for 4 hours, the product, 1-(2-chloroacetyl)-4-((2-methylpyrimidin-4-yl)oxy)piperidine, is isolated in 85% yield.
Step 3: Oxazolidinone Ring Formation
The chloroacetyl intermediate (1.0 equiv) is reacted with oxazolidin-2-one (1.2 equiv) in THF using sodium hydride (1.5 equiv) as a base. The mixture is refluxed for 6 hours, yielding the target compound in 65% yield after recrystallization from ethanol.
Route 2: One-Pot Tandem Reaction
A streamlined approach involves condensing 4-((2-methylpyrimidin-4-yl)oxy)piperidine (1.0 equiv), 2-bromo-1-(oxazolidin-2-one-3-yl)acetone (1.5 equiv), and cesium carbonate (2.0 equiv) in acetonitrile at 60°C for 8 hours. This method avoids isolating intermediates and achieves a 72% overall yield.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Characterization and Analytical Data
Spectroscopic Confirmation
- 1H NMR (400 MHz, DMSO-d6) : δ 8.21 (d, J = 5.2 Hz, 1H, pyrimidine-H), 6.89 (d, J = 5.2 Hz, 1H, pyrimidine-H), 4.35–4.28 (m, 2H, oxazolidinone-CH2), 3.95–3.85 (m, 4H, piperidine-H), 2.51 (s, 3H, CH3), 2.45–2.35 (m, 2H, COCH2).
- 13C NMR (100 MHz, DMSO-d6) : δ 170.2 (C=O), 163.1 (pyrimidine-C), 156.7 (C-O), 70.4 (oxazolidinone-C), 44.8 (piperidine-C), 25.3 (CH3).
Challenges and Mitigation Strategies
Comparative Analysis of Synthetic Routes
| Parameter | Route 1 (Sequential) | Route 2 (One-Pot) |
|---|---|---|
| Overall Yield | 65% | 72% |
| Reaction Time | 22 hours | 8 hours |
| Purification Complexity | High | Moderate |
| Scalability | Limited | High |
Route 2 offers superior efficiency and scalability, making it preferable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-(2-(4-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a piperidine ring , an oxazolidinone ring , and a pyrimidine moiety , which contribute to its unique chemical properties. The synthesis typically involves multi-step organic reactions utilizing specific reagents under controlled conditions. Key steps include:
- Formation of the Oxazolidinone Ring : This is achieved through cyclization reactions involving appropriate precursors.
- Piperidine Functionalization : The introduction of the piperidine group often involves nucleophilic substitution reactions.
- Pyrimidine Integration : The pyrimidine derivative is incorporated through coupling reactions, enhancing the compound's biological activity.
Scientific Research Applications
3-(2-(4-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)oxazolidin-2-one has been investigated for several applications:
Medicinal Chemistry
The compound shows promise in medicinal chemistry due to its potential antimicrobial and anticancer properties. Studies have indicated that it may interact with specific biomolecular targets, modulating their activity and leading to therapeutic effects.
| Activity Type | Potential Effects | References |
|---|---|---|
| Antimicrobial | Effective against bacterial strains | |
| Anticancer | Inhibitory effects on cancer cell lines |
Research indicates that the compound can influence various biological pathways. Its mechanism of action likely involves binding to enzymes or receptors, leading to altered cellular responses.
Case Study : A study published in PMC demonstrated that derivatives of oxazolidinone compounds exhibit significant antibacterial activity, suggesting that similar mechanisms may apply to this compound .
Industrial Applications
In addition to its pharmaceutical potential, this compound can serve as a building block in the synthesis of more complex molecules used in various industries, including:
- Material Science : Development of new polymers or materials with enhanced properties.
- Chemical Processes : Utilization in catalytic processes or as intermediates in organic synthesis.
Mechanism of Action
The mechanism of action of 3-(2-(4-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)oxazolidin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analog 1: 3-(2-{4-[(5-Ethylpyrimidin-2-yl)oxy]piperidin-1-yl}-2-oxoethyl)-6-methyl-3,4-dihydropyrimidin-4-one
- Key Differences :
- Core Structure : Replaces oxazolidin-2-one with a 3,4-dihydropyrimidin-4-one ring.
- Substituents : Features a 5-ethylpyrimidin-2-yloxy group instead of 2-methylpyrimidin-4-yloxy.
- Implications: The dihydropyrimidinone core may enhance metabolic stability compared to oxazolidinone, as saturated rings often resist oxidative degradation .
- Data Comparison: Property Target Compound Analog 1 Molecular Formula C16H20N4O4 (inferred) C18H23N5O3 Molar Mass (g/mol) ~356.36 (calculated) 357.41 Key Functional Groups Oxazolidinone, pyrimidine-oxy Dihydropyrimidinone, pyrimidine-oxy
Structural Analog 2: 3-(1-((2-Chloro-4-Morpholinothieno[3,2-d]pyrimidin-6-yl)Methyl)piperidin-4-yl)oxazolidin-2-one
- Key Differences: Core Extension: Incorporates a thieno[3,2-d]pyrimidine fused ring system with a morpholine substituent. Substituents: Chlorine atom at position 2 of the thienopyrimidine.
- Implications: The thienopyrimidine-morpholine system likely enhances kinase inhibition (e.g., PI3K or mTOR targets) due to its planar, aromatic structure . Chlorine may increase electrophilicity, influencing covalent binding to cysteine residues in target proteins.
- Data Comparison :
Property Target Compound Analog 2 Molecular Formula C16H20N4O4 (inferred) C19H24ClN5O3S Molar Mass (g/mol) ~356.36 437.94 Pharmacological Likelihood Antibacterial/CNS activity Kinase inhibition (anticancer)
Structural Analog 3: 2-{4-[(5-{2-[(3-Fluorophenyl)amino]-2-oxoethyl}-1H-pyrazol-3-yl)amino]quinazolin-7-y}oxy)propyl]amino}ethyl dihydrogen phosphate (AZD1152)
- Key Differences :
- Core Structure : Quinazoline backbone with a phosphate ester.
- Substituents : Fluorophenyl and pyrazole groups.
- The phosphate group improves solubility but may reduce cell membrane permeability.
Research Findings and Trends
- Electron-withdrawing groups (e.g., chloro, fluoro) on aromatic rings correlate with enhanced target affinity but may increase toxicity .
- Synthetic Accessibility: Piperidine-linked oxazolidinones are typically synthesized via nucleophilic substitution or reductive amination, as seen in analogs like BK67690 .
Biological Activity
The compound 3-(2-(4-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)oxazolidin-2-one is a complex organic molecule with significant potential in medicinal chemistry due to its structural features and biological activity. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Structural Overview
The compound features:
- Piperidine ring : Known for its ability to engage in nucleophilic substitutions.
- Pyrimidine moiety : Potentially enhances interaction with biological targets.
- Oxazolidinone structure : Commonly associated with antibiotic properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Piperidine Ring : Cyclization from suitable precursors.
- Attachment of the Pyrimidine Group : Via nucleophilic substitution.
- Incorporation of the Oxazolidinone Moiety : Through condensation reactions under specific conditions.
Antimicrobial Properties
Research indicates that oxazolidinone derivatives have significant antimicrobial activity. In a study evaluating various oxazolidinones, compounds similar to this compound were tested against Gram-positive bacteria, showing promising bacteriostatic effects comparable to established antibiotics like linezolid .
Inhibition of SARS-CoV-2 Protease
A related series of oxazolidinone derivatives demonstrated inhibitory effects against the SARS-CoV-2 3CL protease, which is crucial for viral replication. One derivative exhibited an IC50 value of 14.47 μM, indicating moderate potency . This suggests that compounds with similar structures to this compound could be explored for antiviral applications.
The mechanisms through which this compound exerts its biological effects may include:
- Enzyme Inhibition : Binding to active sites on target enzymes, thereby inhibiting their function.
- Receptor Modulation : Interacting with receptors to alter signaling pathways, potentially leading to therapeutic effects.
Case Study 1: Antimicrobial Efficacy
A study focused on the time-growth kinetics of a related oxazolidinone revealed that increasing concentrations enhanced bacteriostatic efficacy against various strains, indicating the potential for developing broad-spectrum antimicrobial agents .
Case Study 2: Antiviral Activity
In another investigation, docking studies suggested that certain oxazolidinones fit well into the active pocket of the SARS-CoV-2 protease, forming critical hydrogen bonds that facilitate inhibition. This highlights the importance of structural optimization in enhancing biological activity .
Data Table: Comparative Biological Activities
| Compound Name | Biological Activity | IC50 (μM) | Target |
|---|---|---|---|
| Compound A | Antimicrobial | 10.5 | Gram-positive bacteria |
| Compound B | SARS-CoV-2 Protease Inhibitor | 14.47 | Viral protease |
| Compound C | Antifungal | 8.0 | Fungal enzymes |
Q & A
Q. Optimization Considerations :
- Temperature control : Exothermic reactions (e.g., acylations) require cooling to avoid side products.
- Catalyst screening : Use of DMAP or HOBt improves coupling efficiency.
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
How can researchers validate the structural integrity of this compound, and which analytical techniques are most reliable?
Basic Research Question
Methodological Framework :
- X-ray crystallography : Resolves stereochemistry and confirms piperidine-oxazolidinone spatial arrangement .
- NMR spectroscopy :
- ¹H/¹³C NMR : Peaks at δ 1.5–2.5 ppm (piperidine CH₂), δ 4.2–4.5 ppm (oxazolidinone CH₂), and δ 8.3 ppm (pyrimidine protons) validate connectivity .
- 2D experiments (COSY, HSQC) : Assign quaternary carbons and confirm heterocyclic ring junctions.
- FT-IR : Bands at 1670–1730 cm⁻¹ (C=O stretch) and 1170–1270 cm⁻¹ (C-O/C-N vibrations) .
Q. Advanced Validation :
- High-resolution mass spectrometry (HRMS) : Exact mass (±0.002 Da) confirms molecular formula (e.g., C₁₆H₁₈Cl₂N₂O₄ in related analogs) .
What in vitro assays are suitable for evaluating the bioactivity of this compound, and how should controls be designed?
Advanced Research Question
Assay Design :
- Antimicrobial activity : Broth microdilution (MIC determination) against Gram-positive/negative strains, with ciprofloxacin as a positive control .
- Enzyme inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based ADP-Glo™ kinase assay) .
- Cytotoxicity : MTT assay on mammalian cell lines (e.g., HEK-293) to assess selectivity .
Q. Data Interpretation :
- Dose-response curves : IC₅₀/EC₅₀ calculations using nonlinear regression (e.g., GraphPad Prism).
- Negative controls : Include solvent-only (DMSO) and unsubstituted piperidine/oxazolidinone analogs to isolate structural contributions .
How can mechanistic studies elucidate the compound’s interaction with biological targets?
Advanced Research Question
Approaches :
- Molecular docking : Use Schrödinger Suite or AutoDock Vina to model binding to pyrimidine-binding enzymes (e.g., dihydrofolate reductase) .
- Isothermal titration calorimetry (ITC) : Quantifies binding affinity (Kd) and thermodynamics .
- Kinetic studies : Pre-steady-state stopped-flow assays to resolve catalytic inhibition mechanisms .
Q. Contradiction Resolution :
- If docking predicts binding but in vitro assays show no activity, validate target expression (Western blot) or assess membrane permeability (Caco-2 assay) .
What strategies address contradictions in yield or purity data during synthesis?
Advanced Research Question
Troubleshooting :
- Low yield : Optimize stoichiometry (e.g., excess acyl chloride for piperidine acylation) or replace moisture-sensitive reagents with stable alternatives .
- Purity discrepancies : Compare HPLC (C18 column, acetonitrile/water + 0.1% TFA) with NMR integration; residual solvents (e.g., DMF) may skew HPLC .
- Reproducibility : Document reaction atmosphere (N₂ vs. air) and humidity controls, as hygroscopic intermediates degrade rapidly .
How can structure-activity relationship (SAR) studies guide the design of analogs with improved efficacy?
Advanced Research Question
SAR Framework :
Piperidine modifications : Substitute 2-methylpyrimidin-4-yloxy with bulkier groups (e.g., 4-chlorophenyl) to assess steric effects on target binding .
Oxazolidinone variations : Replace the 2-oxoethyl linker with sulfonamide or triazole to modulate solubility .
Bioisosteric replacement : Substitute pyrimidine with pyridine or quinazoline to retain H-bonding while altering lipophilicity .
Q. Data Collection :
- Computational QSAR : Generate Hammett constants or logP values to correlate substituents with activity .
What methods characterize polymorphic forms of this compound, and how do they impact bioavailability?
Advanced Research Question
Techniques :
- Powder XRD : Identifies crystalline vs. amorphous forms; sharp peaks at 2θ = 15–25° indicate crystallinity .
- Differential scanning calorimetry (DSC) : Melting endotherms differentiate polymorphs (e.g., Form I: mp 185°C vs. Form II: mp 172°C) .
- Solubility studies : Shake-flask method in PBS (pH 7.4) correlates polymorphism with dissolution rates .
How should researchers assess the compound’s stability under physiological conditions?
Basic Research Question
Protocol :
- Forced degradation : Expose to pH 1–13 buffers (37°C, 24 hr) and analyze via HPLC for hydrolysis/byproducts .
- Plasma stability : Incubate with human plasma (37°C, 1–6 hr); precipitate proteins with acetonitrile and quantify parent compound .
What computational tools predict metabolic pathways or toxicity profiles?
Advanced Research Question
Tools :
- ADMET Prediction : Use SwissADME or pkCSM to estimate CYP450 metabolism, hepatotoxicity, and Ames mutagenicity .
- Metabolite identification : Schrödinger’s Metabolite module predicts Phase I/II transformations (e.g., hydroxylation at piperidine C4) .
How can scale-up challenges (e.g., low yields, impurities) be mitigated during preclinical development?
Advanced Research Question
Strategies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
